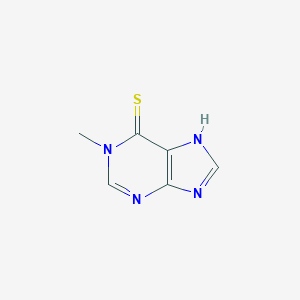

1-Methyl-6-thiopurine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-6-thiopurine, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4S and its molecular weight is 166.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunosuppressive Therapy

1-Methyl-6-thiopurine is primarily utilized in the management of autoimmune disorders, particularly inflammatory bowel disease (IBD). Research indicates that thiopurines can effectively induce and maintain remission in patients with Crohn's disease and ulcerative colitis.

- Case Study: Efficacy in IBD

A meta-analysis demonstrated that thiopurines, including this compound, significantly reduce disease activity scores in IBD patients. The study reported an overall response rate of approximately 60% among patients treated with thiopurines compared to placebo groups .

Antitumor Activity

The compound exhibits potential antitumor effects, particularly in hematological malignancies such as acute lymphoblastic leukemia (ALL).

- Case Study: Acute Lymphoblastic Leukemia

A clinical trial involving pediatric patients with ALL showed that the incorporation of this compound into chemotherapy regimens improved overall survival rates and reduced relapse rates compared to traditional treatments .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing therapeutic outcomes. The compound is metabolized through pathways similar to other thiopurines, where thiopurine methyltransferase (TPMT) plays a significant role.

Metabolite Monitoring

Monitoring metabolites such as 6-thioguanine nucleotides (6-TGN) is essential for assessing therapeutic efficacy and minimizing toxicity. Studies have shown that optimal levels of 6-TGN correlate with better clinical outcomes while reducing the risk of adverse effects like myelotoxicity .

| Metabolite | Clinical Significance | Optimal Levels |

|---|---|---|

| 6-TGN | Indicator of efficacy | >235 pmol/8 × 10^8 RBC |

| 6-MMP | Associated with toxicity | <400 pmol/8 × 10^8 RBC |

Safety Profile and Toxicity Management

While this compound is effective, it is not without risks. Adverse effects such as hepatotoxicity and myelosuppression are notable concerns.

Toxicity Case Studies

- In a cohort study involving patients with IBD who previously experienced hepatotoxicity from other thiopurines, the transition to this compound resulted in a significant reduction in liver enzyme levels without recurrent toxicity . This suggests a favorable safety profile for patients intolerant to traditional thiopurines.

Análisis De Reacciones Químicas

Competing Metabolic Pathways

The methylation of 6-MP to 1-methyl-6-thiopurine competes with:

-

Activation pathway : Conversion of 6-MP to 6-thioguanine nucleotides (6-TGNs) via hypoxanthine phosphoribosyltransferase (HPRT) .

-

Oxidation pathway : Degradation of 6-MP by xanthine dehydrogenase (XDH) to thiouric acid .

Enzyme Kinetics and Mutational Analysis

Kinetic parameters for human TPMT variants (measured at pH 6.5, 37°C) :

| TPMT Variant | K<sub>m</sub> (6-MP) | V<sub>max</sub> (nmol/s) |

|---|---|---|

| Wild-Type | 7.5 mM | 0.24 |

| Arg152Glu | 15.2 mM | 0.11 |

| Arg152Ala/Arg226Ala | 12.4 mM | 0.09 |

-

The Arg152Glu mutant reduces catalytic efficiency by 65%, highlighting its role in substrate orientation .

-

Double mutants (Arg152Ala/Arg226Ala) show reduced activity but retain partial function, suggesting compensatory interactions .

Structural Determinants of Catalysis

Crystal structures of murine TPMT (PDB: 2BZG, 2BZH) reveal:

-

AdoHcy binds in a conserved pocket, while 6-MP occupies a shallow cleft near the methyl donor .

-

The methyl transfer occurs via a direct in-line mechanism, with a predicted transition state distance of 3.2 Å between the sulfur of 6-MP and the methyl carbon of AdoMet .

Clinical and Metabolic Implications

This compound is pharmacologically inactive but serves as a biomarker for TPMT activity. Patients with TPMT polymorphisms (e.g., TPMT3A) exhibit reduced methylation capacity, leading to 6-MP toxicity due to shunting toward 6-TGN synthesis .

Propiedades

Número CAS |

1006-22-0 |

|---|---|

Fórmula molecular |

C6H6N4S |

Peso molecular |

166.21 g/mol |

Nombre IUPAC |

1-methyl-7H-purine-6-thione |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-5-4(6(10)11)7-2-8-5/h2-3H,1H3,(H,7,8) |

Clave InChI |

AXJTXAKFWQGTLR-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C(C1=S)NC=N2 |

SMILES canónico |

CN1C=NC2=C(C1=S)NC=N2 |

Key on ui other cas no. |

1006-22-0 |

Sinónimos |

1,7-Dihydro-1-methyl-6H-purine-6-thione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.